2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethylamino group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
IUPAC Name |
2-(dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18)13(9-12)17(5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZXJITLNGBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of a corresponding benzyl alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzaldehyde is replaced by a dimethylamino group.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reduction: 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form various products through its functional groups. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as proteins or nucleic acids, leading to changes in their function or activity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-(Dimethylamino)benzaldehyde: Lacks the dioxaborolane moiety, affecting its use in cross-coupling reactions.
4-(Dimethylamino)benzaldehyde: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the dimethylamino group and the dioxaborolane moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Biological Activity
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H23BN2O4
- CAS Number : 2304634-88-4
- Molar Mass : 306.17 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances its solubility and bioavailability, while the dioxaborolane moiety may facilitate interactions with enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains.
- Anticancer Properties : Analogous compounds have shown promise in inhibiting tumor cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
Anticancer Activity
In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of a related compound in treating infections caused by Mycobacterium abscessus and Mycobacterium smegmatis. The results highlighted significant antibacterial activity with MIC values demonstrating effectiveness against resistant strains .
Case Study 2: Anticancer Activity in Animal Models
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with a similar compound resulted in significant inhibition of lung metastasis compared to control treatments. This suggests potential for clinical applications in cancer therapy .
Data Tables
| Biological Activity | MIC (μg/mL) | IC50 (μM) | Model |
|---|---|---|---|
| Staphylococcus aureus | 4–8 | - | In vitro |
| MDA-MB-231 (TNBC) | - | 0.126 | In vitro |
| Mycobacterium abscessus | - | - | In vitro |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to determine the safety and efficacy of this compound in vivo. Research indicates moderate exposure levels and acceptable toxicity profiles at high doses (e.g., 800 mg/kg) in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
